molecular formula C14H13NO3 B3190759 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid CAS No. 474019-94-8

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid

Cat. No. B3190759
M. Wt: 243.26 g/mol
InChI Key: MDLYGMLBJPNIPI-UHFFFAOYSA-N
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Description

“2-(5-(Benzyloxy)pyridin-2-yl)acetic acid” is a chemical compound that belongs to the class of pyridines . Pyridines are a group of compounds that have been used widely in medicinal chemistry due to their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . This reaction has been used in the synthesis of similar compounds .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid derivatives have been explored for their antimicrobial properties. Research on [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, which are structurally related, has shown potential in vitro activity against Mycobacterium tuberculosis and Mycobacterium avium strains, suggesting a potential role in antimycobacterial applications (Mamolo et al., 2001).

Organic Synthesis and Chemical Properties

The compound has been involved in various organic synthesis processes. For instance, 2-(Pyridin-2-yl) aniline has been used as a directing group in C-H amination mediated by cupric acetate, showing the compound's utility in promoting specific chemical reactions (Zhao et al., 2017). Similarly, the synthesis of various acetic acid derivatives like 5-aryl-1,3,4-oxadiazolyl-2-acetic acids demonstrates the compound's relevance in creating new chemical entities (Janda, 2001).

Antioxidant and Antimitotic Agent

Compounds structurally similar to 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid have been found to exhibit antioxidant and antimitotic activities. A study on asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives highlighted their potential as antioxidants and antimitotic agents, opening avenues for research in areas like cancer therapy and oxidative stress management (Pund et al., 2022).

Photophysical Properties

The photophysical properties of derivatives of this compound have also been a subject of study. Investigations into substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester revealed insights into their absorption, fluorescence, and fluorescence excitation spectra, which are crucial for applications in fields like material science and laser technology (Grummt et al., 2007).

Coordination Chemistry

In coordination chemistry, derivatives of 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid, like 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, have been used to support lanthanide coordination compounds. These studies provide valuable information on the synthesis, crystal structures, and photophysical properties of these compounds, suggesting their potential utility in fields like catalysis and materials science (Sivakumar et al., 2011).

properties

IUPAC Name

2-(5-phenylmethoxypyridin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)8-12-6-7-13(9-15-12)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLYGMLBJPNIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid

Synthesis routes and methods

Procedure details

To a solution of 1.45 g (6.46 mmol) [5-(benzyloxy)-2-pyridinyl]acetonitrile (obtained in 6 steps from 6-methyl-3-pyridinol, see: W. M. Golebiewski and J. T. Wrobel, Bull. Pol. Acad. Sci., 1990, 38, 17) in MeOH (9 mL) was added 25% NaOH (3 mL). The reaction mixture was stirred at reflux for 48 h. After being cooled, most of the MeOH was removed in vacuo, water (10 mL) was added and the aqueous solution was washed with diethyl ether (2×10 mL) followed by acidification (pH ˜6.0). The mixture was extracted with EtOAc (3×20 mL), dried over MgSO4 and concentrated to give pale yellow crystals (1.4 g, 89%). MS (ESI) (M+H)+=244.
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ND D'Angelo, SF Bellon, SK Booker… - Journal of medicinal …, 2008 - ACS Publications
c-Met is a receptor tyrosine kinase that plays a key role in several cellular processes but has also been found to be overexpressed and mutated in different human cancers. …
Number of citations: 96 pubs.acs.org

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